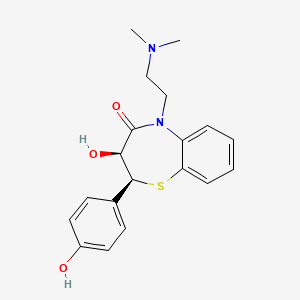

O-Demethyldeacetyldiltiazem

説明

O-Demethyldeacetyldiltiazem is a metabolite of diltiazem, a calcium channel blocker commonly used to treat hypertension and angina. This compound is formed through the metabolic processes of O-demethylation and deacetylation of diltiazem in the liver . It possesses a 1,5-benzothiazepine core structure similar to diltiazem, but with a missing methyl group and an absent acetyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyldeacetyldiltiazem involves the O-demethylation and deacetylation of diltiazem. These reactions are typically mediated by cytochrome P450 enzymes, particularly CYP2D6 for O-demethylation and esterases for deacetylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves the use of biocatalysts or chemical catalysts to achieve the necessary demethylation and deacetylation reactions under controlled conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions may target the carbonyl group in the benzothiazepine ring.

Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

O-Demethyldeacetyldiltiazem has several scientific research applications:

作用機序

O-Demethyldeacetyldiltiazem exerts its effects by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are primarily related to calcium signaling .

類似化合物との比較

Diltiazem: The parent compound, used as a calcium channel blocker.

Deacetyl diltiazem: Another metabolite of diltiazem, formed through deacetylation.

O-Demethyl diltiazem: Formed through O-demethylation of diltiazem.

Uniqueness: O-Demethyldeacetyldiltiazem is unique due to its dual modification (O-demethylation and deacetylation) compared to other metabolites of diltiazem. This dual modification likely affects its pharmacological properties, making it a valuable compound for studying the metabolism and action of diltiazem.

生物活性

O-Demethyldeacetyldiltiazem, a metabolite of diltiazem, is known for its significant biological activity, particularly in cardiovascular pharmacology. This article reviews the biological activity of this compound, focusing on its metabolic pathways, pharmacodynamics, and clinical implications based on diverse research sources.

Metabolic Pathways

Diltiazem undergoes extensive metabolism primarily through cytochrome P450 enzymes. This compound is formed via the O-demethylation process mediated predominantly by CYP2D6. Research indicates that CYP3A4 also plays a role in the metabolism of diltiazem but is less involved in the formation of this specific metabolite .

Key Metabolites

- N-desmethyl diltiazem : Another active metabolite with distinct pharmacological properties.

- Desacetyl diltiazem : Retains 25-50% of the parent compound's activity and can further metabolize into other active forms .

Pharmacological Activity

This compound exhibits several pharmacological effects, particularly as a calcium channel blocker. Its biological activity can be assessed through various studies that evaluate its effects on cardiovascular parameters.

Calcium Channel Blockade

Research has demonstrated that this compound, like its parent compound, effectively inhibits calcium influx in cardiac and vascular smooth muscle cells. This action leads to:

- Decreased heart rate : The compound has been shown to reduce heart rate in animal models .

- Lowered blood pressure : It induces vasodilation, contributing to antihypertensive effects .

Comparative Potency

In comparative studies, this compound has shown enhanced potency relative to diltiazem. For instance, in binding affinity tests:

- The pIC50 values for this compound were found to be higher than those for diltiazem itself, indicating greater effectiveness at calcium channels .

Case Studies and Clinical Implications

Several clinical studies have explored the implications of using this compound in therapeutic settings.

Study Findings

- Cardiovascular Effects : In anesthetized dog models, both diltiazem and its metabolites produced significant increases in coronary blood flow while decreasing blood pressure and heart rate .

- Adenosine Uptake : this compound was found to be more potent than diltiazem regarding the inhibition of adenosine uptake, suggesting potential benefits in managing conditions related to adenosine dysregulation .

Table 1: Comparative Potency of Diltiazem Metabolites

| Compound | pIC50 Value | Effectiveness (relative to diltiazem) |

|---|---|---|

| Diltiazem | 6.87 | 1x |

| This compound | 6.72 | 0.97x |

| Desacetyl Diltiazem | 6.49 | 0.94x |

| N-desmethyl Diltiazem | 6.03 | 0.88x |

Table 2: Effects on Cardiovascular Parameters

| Parameter | Diltiazem | This compound |

|---|---|---|

| Heart Rate (bpm) | Decrease | Greater decrease |

| Blood Pressure (mmHg) | Decrease | Greater decrease |

| Coronary Blood Flow (mL/min) | Increase | Greater increase |

特性

IUPAC Name |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKYTLTVPBXRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276923, DTXSID401115561 | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-23-6, 84903-82-2 | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。